![molecular formula C14H17N3O3S2 B2397013 N-(N-(2-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide CAS No. 869075-60-5](/img/structure/B2397013.png)
N-(N-(2-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide
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Overview
Description
N-(N-(2-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTP belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, MPTP has been found to have unique properties that make it a promising candidate for use in scientific research.
Scientific Research Applications
Anticancer Activity
Thiophene derivatives, including N-(N-(2-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide, have demonstrated potential as anticancer agents. Their unique chemical structure allows them to interact with cellular components, inhibiting tumor growth and metastasis. Researchers are investigating their efficacy against specific cancer types, including breast, lung, and colon cancers .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Thiophene-based compounds, such as our target molecule, exhibit anti-inflammatory effects. They modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
Antimicrobial Applications
The compound’s sulfonamide group contributes to its antimicrobial activity. Researchers are exploring its potential as an antibiotic or antifungal agent. By disrupting microbial cell membranes or metabolic pathways, it could combat infections caused by bacteria, fungi, or parasites .
Organic Semiconductors and OLEDs
Thiophene derivatives find applications in organic electronics. They serve as building blocks for organic semiconductors, which are crucial for flexible displays, solar cells, and electronic devices. Additionally, they contribute to the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Industrial applications benefit from the compound’s corrosion inhibition properties. By forming protective layers on metal surfaces, it prevents corrosion and extends the lifespan of materials used in pipelines, tanks, and other infrastructure .
Voltage-Gated Sodium Channel Blockers
The compound’s guanidine moiety suggests potential as a voltage-gated sodium channel blocker. Such blockers are relevant in pharmacology, particularly for local anesthetics. Further research aims to explore its anesthetic properties and safety profile .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular functions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular functions .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in energy metabolism and post-translational modifications like o-glcnacylation .
properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-12-6-3-2-5-11(12)8-9-16-14(15)17-22(18,19)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVUVJKEJILRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(2-methoxyphenethyl)carbamimidoyl)thiophene-2-sulfonamide |
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